molecular formula C17H17NO4S B2616601 Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate CAS No. 568559-93-3

Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate

Cat. No. B2616601
CAS RN: 568559-93-3
M. Wt: 331.39
InChI Key: BQCMUTDTRYPLCW-UHFFFAOYSA-N
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Description

“Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate” is a chemical compound with the molecular formula C11H13NO4S . It is a derivative of thiophene, a sulfur-containing heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In a specific work, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate” is characterized by the presence of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains an amide group (-CONH2) and a carboxylate ester group (-COOEt) .


Chemical Reactions Analysis

The chemical reactions involving “Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate” and similar compounds often involve the formation of new rings or the modification of the existing thiophene ring . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate” include a density of 1.2±0.1 g/cm3, a boiling point of 450.8±30.0 °C at 760 mmHg, and a flash point of 226.4±24.6 °C . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .

Scientific Research Applications

Medicinal Chemistry Applications

Thiophene derivatives have been extensively studied for their biological and pharmacological activities. For instance, the synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives, including compounds with thiophene moieties, have shown remarkable blood glucose-lowering activities in fasted rats. These findings suggest potential applications of thiophene derivatives in developing new treatments for diabetes (Eistetter & Wolf, 1982).

Materials Science and Polymer Chemistry

In materials science, thiophene-based compounds are key for creating advanced materials. For example, modified 3,4-ethylenedioxythiophene, which is structurally related to ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate, has been used to significantly reduce the dark current of polymer photodetectors without substantially decreasing their photovoltaic properties. This demonstrates the role of thiophene derivatives in enhancing the detectivities of photodetectors, applicable from UV to NIR photoresponse ranges (Zhang et al., 2015).

Organic Synthesis and Chemical Reactions

Thiophene derivatives are also pivotal in organic synthesis, serving as intermediates for various chemical reactions. The synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate via an unusual protocol, involving reactions of thiophene precursors, showcases the utility of these compounds in synthesizing complex heterocycles with potential antimicrobial activities. The detailed structural analysis through crystal and molecular structure studies further underscores the importance of thiophene derivatives in chemical research (Achutha et al., 2017).

Future Directions

The future directions for research on “Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate” and similar compounds could involve exploring their potential biological activities and developing new synthetic methods to improve their properties .

properties

IUPAC Name

ethyl 2-(3-oxobutanoylamino)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-3-22-17(21)15-13(12-7-5-4-6-8-12)10-23-16(15)18-14(20)9-11(2)19/h4-8,10H,3,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCMUTDTRYPLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate

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